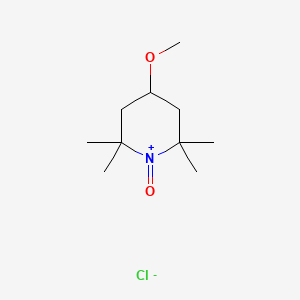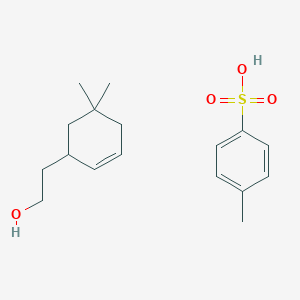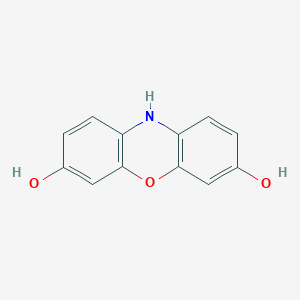![molecular formula C18H15N5O2 B14338418 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile CAS No. 101225-70-1](/img/structure/B14338418.png)
2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Diazotization: Formation of the diazo group through the reaction of an aromatic amine with nitrous acid.
Coupling Reactions: Formation of the azo linkage by coupling the diazonium salt with another aromatic compound.
Nitrile Formation: Introduction of the nitrile groups through reactions such as the Strecker synthesis or other cyanation methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution reactions may introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
相似化合物的比较
Similar Compounds
2-(1-Methyl-1-phenylethyl)-2-[2-(4-aminophenyl)diazenyl]propanedinitrile: Similar structure but with an amino group instead of a nitro group.
2-(1-Methyl-1-phenylethyl)-2-[2-(4-chlorophenyl)diazenyl]propanedinitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
101225-70-1 |
|---|---|
分子式 |
C18H15N5O2 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)diazenyl]-2-(2-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C18H15N5O2/c1-17(2,14-6-4-3-5-7-14)18(12-19,13-20)22-21-15-8-10-16(11-9-15)23(24)25/h3-11H,1-2H3 |
InChI 键 |
LHYXSVFTXVSKAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(C#N)(C#N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


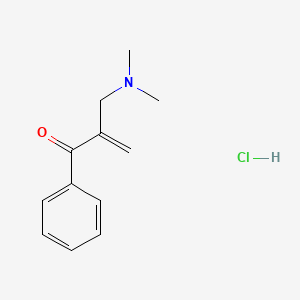
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
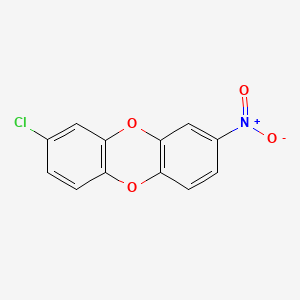
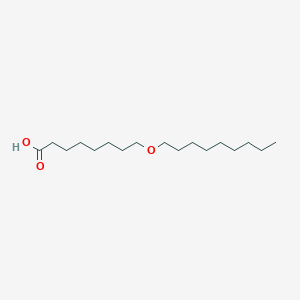
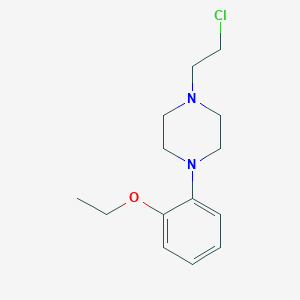

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)



![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
